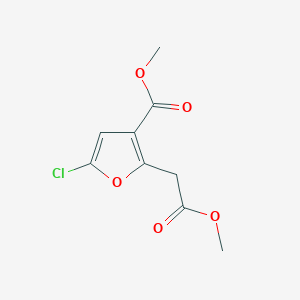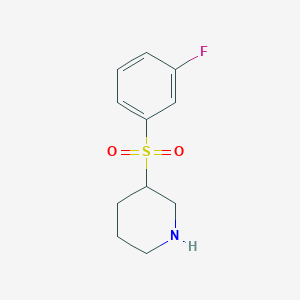
2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . The reaction conditions are generally mild, allowing for the rapid formation of the desired organoborane compound.
Industrial Production Methods
Industrial production of this compound often employs the same hydroboration techniques but on a larger scale. The use of pinacol boronic esters, which are bench-stable and easy to purify, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form alcohols.
Reduction: Reduction reactions can convert the boron moiety into hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the boron moiety with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, N-bromosuccinimide for free radical bromination, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Aplicaciones Científicas De Investigación
2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Utilized in the development of biologically active compounds and pharmaceuticals.
Medicine: Plays a role in the synthesis of drug molecules and therapeutic agents.
Industry: Used in the production of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism by which 2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond. This bond formation is facilitated by palladium catalysts in Suzuki–Miyaura coupling reactions. The boron moiety acts as a nucleophile, transferring to the palladium center and forming a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 3-Methylsulfonylphenylboronic acid
Uniqueness
2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity under mild conditions. Its ability to participate in a wide range of chemical reactions, particularly Suzuki–Miyaura coupling, sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H21BO4S |
|---|---|
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(4-methyl-3-methylsulfonylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO4S/c1-10-7-8-11(9-12(10)20(6,16)17)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 |
Clave InChI |
WMFPDWIISIZWCA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)

![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)
![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)


![(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B12089377.png)





